N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-(4-methoxyphenyl)acetamide
CAS No.: 922120-77-2
Cat. No.: VC11876498
Molecular Formula: C22H28N2O6S
Molecular Weight: 448.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922120-77-2 |
|---|---|
| Molecular Formula | C22H28N2O6S |
| Molecular Weight | 448.5 g/mol |
| IUPAC Name | N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2-(4-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C22H28N2O6S/c1-28-19-6-4-16(5-7-19)12-22(25)23-9-11-31(26,27)24-10-8-17-13-20(29-2)21(30-3)14-18(17)15-24/h4-7,13-14H,8-12,15H2,1-3H3,(H,23,25) |
| Standard InChI Key | PJQBHMSSZXSYAA-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CC(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC |
| Canonical SMILES | COC1=CC=C(C=C1)CC(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name is N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2-(4-methoxyphenyl)acetamide, reflecting its intricate substituent arrangement. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 922120-77-2 |
| Molecular Formula | |
| Molecular Weight | 448.5 g/mol |
| SMILES | COC1=CC=C(C=C1)CC(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC |
| InChIKey | PJQBHMSSZXSYAA-UHFFFAOYSA-N |
The structure comprises a tetrahydroisoquinoline core with 6,7-dimethoxy substitutions, a sulfonamide-linked ethyl group, and a 4-methoxyphenylacetamide side chain. These groups contribute to its stereoelectronic properties and biological interactions .
Stereochemical Considerations
Synthesis and Structural Optimization
Synthetic Pathway
The synthesis involves sequential coupling, cyclization, and functionalization steps (Fig. 1):
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Amide Formation: 3,4-Dimethoxyphenethylamine reacts with 4-methoxyphenylacetic acid via HBTU- or BOP-mediated coupling to yield an intermediate amide .
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Bischler-Napieralski Cyclization: The amide undergoes cyclization using phosphorus oxychloride () in toluene, forming a dihydroisoquinoline intermediate .
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Reduction: Sodium borohydride () reduces the dihydroisoquinoline to the tetrahydroisoquinoline scaffold .
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Sulfonylation: The secondary amine is sulfonylated with a sulfonyl chloride derivative to introduce the sulfonamide group .
Yield optimization requires precise control of reaction conditions, particularly during cyclization and sulfonylation .
Structure-Activity Relationship (SAR) Studies
Modifications to the tetrahydroisoquinoline core and substituents reveal critical pharmacophoric elements:
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6,7-Dimethoxy Groups: Removal of either methoxy group reduces orexin receptor affinity by >10-fold, highlighting their role in hydrophobic interactions .
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Sulfonamide Linker: Replacing the sulfonamide with an acetyl group () decreases potency, suggesting hydrogen bonding via the sulfonyl oxygen is essential .
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4-Methoxyphenylacetamide: Analogues with bulkier aryl groups (e.g., 4-butylphenyl) retain OX1 receptor antagonism but increase lipophilicity, potentially affecting blood-brain barrier permeability .
| Compound | R Group (Position 4) | OX1 (nM) | OX2 (nM) |
|---|---|---|---|
| 26 | Methoxy | 89 | 1,200 |
| 28 | Dimethylamino | 13 | 450 |
| 35 | Acetyl | 210 | >10,000 |
Data adapted from PMC . The dimethylamino analogue (28) shows enhanced OX1 selectivity, while acylated derivatives (35) lose potency, underscoring the sulfonamide’s importance .
Material Science Applications
Beyond pharmacology, the compound’s sulfonamide and methoxy groups enable applications in:
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Polymer Chemistry: As a crosslinking agent due to sulfonamide’s thermal stability.
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Coordination Chemistry: Potential ligand for metal-organic frameworks (MOFs) via the acetamide carbonyl.
Spectroscopic and Analytical Characterization
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at 448.5 ([M+H]), consistent with the molecular formula .
Nuclear Magnetic Resonance (NMR)
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NMR: Signals at 3.75–3.85 ppm (methoxy groups), 4.20–4.30 ppm (sulfonamide CH2), and 7.25–7.35 ppm (aromatic protons).
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NMR: Peaks at 170.5 ppm (acetamide carbonyl) and 55.0–60.0 ppm (methoxy carbons).
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